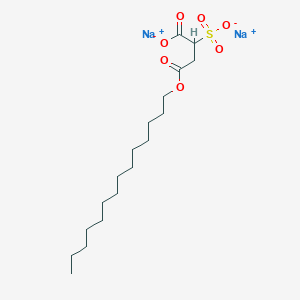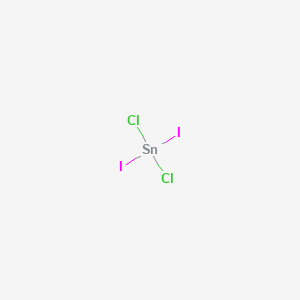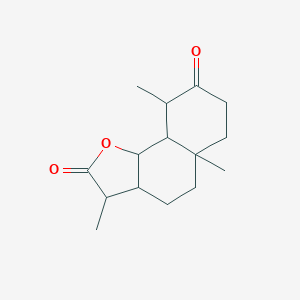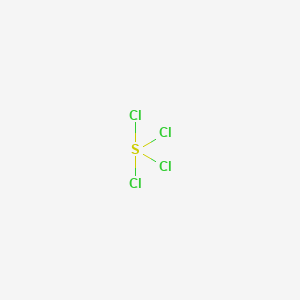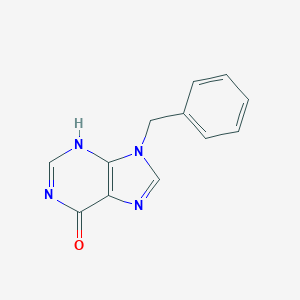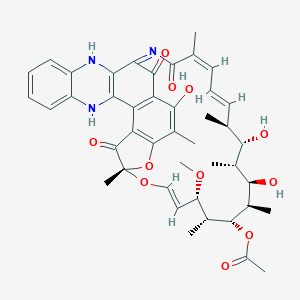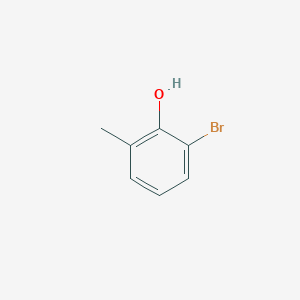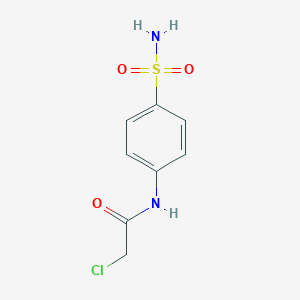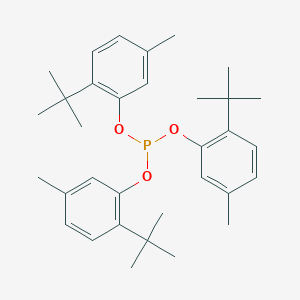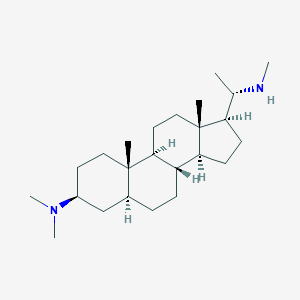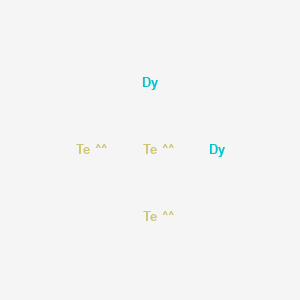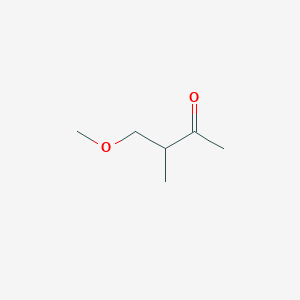
Titanium(4+) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(4+) acetate, also known as titanium tetraacetate, is a coordination complex with the chemical formula Ti(C₂H₃O₂)₄. It is a green, chloroform-soluble solid. This compound is notable for its use in various chemical processes and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium(4+) acetate can be synthesized by reacting tetramethyltitanium with acetic acid. The reaction typically involves the following steps:
Reacting Tetramethyltitanium with Acetic Acid: This reaction produces this compound and methane as a byproduct.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the complete conversion of tetramethyltitanium to this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves:
Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.
Purification Steps: After the reaction, the product is purified to remove any impurities and byproducts.
Quality Control: Ensuring the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Titanium(4+) acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Ligand exchange reactions often involve other carboxylates or alkoxides.
Major Products:
Oxidation: Titanium dioxide.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various titanium complexes with different ligands.
Aplicaciones Científicas De Investigación
Titanium(4+) acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for use in medical implants and devices due to its corrosion resistance and biocompatibility.
Mecanismo De Acción
The mechanism by which titanium(4+) acetate exerts its effects involves:
Coordination Chemistry: The titanium center coordinates with acetate ligands, forming a stable complex.
Catalytic Activity: The compound can act as a Lewis acid, facilitating various chemical reactions.
Molecular Targets and Pathways: In biological systems, it interacts with cellular components, potentially influencing biochemical pathways.
Comparación Con Compuestos Similares
Zirconium(4+) acetate: Similar in structure and properties but contains zirconium instead of titanium.
Titanium(4+) oxo acetates: These compounds contain additional oxygen atoms and have different reactivity.
Titanium(4+) alkoxides: These compounds have alkoxide ligands instead of acetate ligands.
Uniqueness of Titanium(4+) Acetate: this compound is unique due to its specific coordination environment and reactivity. It is particularly useful in applications requiring a stable titanium complex that can undergo ligand exchange reactions .
Propiedades
Número CAS |
13057-42-6 |
|---|---|
Fórmula molecular |
C2H4O2Ti |
Peso molecular |
107.92 g/mol |
Nombre IUPAC |
acetic acid;titanium |
InChI |
InChI=1S/C2H4O2.Ti/c1-2(3)4;/h1H3,(H,3,4); |
Clave InChI |
XRWIKYCAKUSCOB-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ti+4] |
SMILES canónico |
CC(=O)O.[Ti] |
Key on ui other cas no. |
13057-42-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
